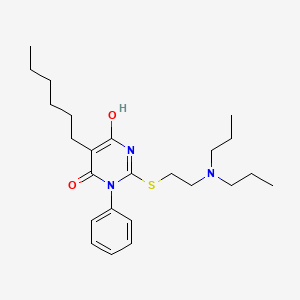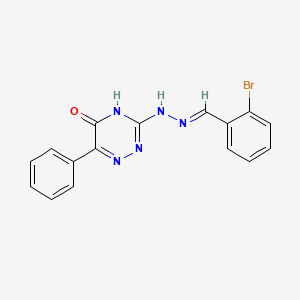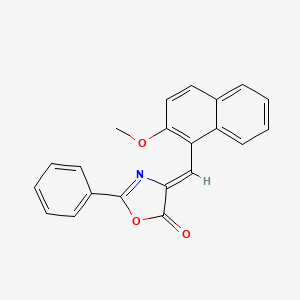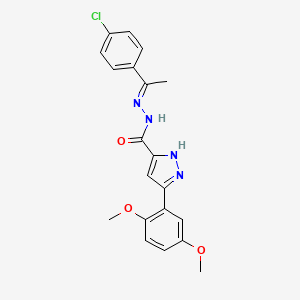
2-(2-Dipropylamino-ethylsulfanyl)-5-hexyl-6-hydroxy-3-phenyl-3H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(Dipropylamino)ethyl]sulfanyl}-5-hexyl-6-hydroxy-3-phenyl-3,4-dihydropyrimidin-4-one is a complex organic compound with a unique structure that includes a pyrimidinone core, a dipropylaminoethyl group, a hexyl chain, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Dipropylamino)ethyl]sulfanyl}-5-hexyl-6-hydroxy-3-phenyl-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidinone core, followed by the introduction of the dipropylaminoethyl group, the hexyl chain, and the phenyl group through various substitution and coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often requires optimization of reaction conditions, including the use of more efficient catalysts and greener solvents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Dipropylamino)ethyl]sulfanyl}-5-hexyl-6-hydroxy-3-phenyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The dipropylaminoethyl group or the phenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-{[2-(Dipropylamino)ethyl]sulfanyl}-5-hexyl-6-hydroxy-3-phenyl-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[2-(Dipropylamino)ethyl]sulfanyl}-5-hexyl-6-hydroxy-3-phenyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dipropylaminoethyl group may play a role in binding to these targets, while the pyrimidinone core and other functional groups contribute to the compound’s overall activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(Dipropylamino)ethyl]sulfanyl}-6-hydroxy-5-isopropyl-3H-pyrimidin-4-one
- 2-{[2-(Dipropylamino)ethyl]sulfanyl}-5-(propan-2-yl)pyrimidine-4,6-diol
Uniqueness
2-{[2-(Dipropylamino)ethyl]sulfanyl}-5-hexyl-6-hydroxy-3-phenyl-3,4-dihydropyrimidin-4-one stands out due to its unique combination of functional groups and structural features The presence of the hexyl chain and phenyl group, along with the pyrimidinone core, provides distinct chemical and physical properties that differentiate it from similar compounds
Properties
Molecular Formula |
C24H37N3O2S |
|---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
2-[2-(dipropylamino)ethylsulfanyl]-5-hexyl-6-hydroxy-3-phenylpyrimidin-4-one |
InChI |
InChI=1S/C24H37N3O2S/c1-4-7-8-12-15-21-22(28)25-24(30-19-18-26(16-5-2)17-6-3)27(23(21)29)20-13-10-9-11-14-20/h9-11,13-14,28H,4-8,12,15-19H2,1-3H3 |
InChI Key |
FDHJHQORZTXYOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(N=C(N(C1=O)C2=CC=CC=C2)SCCN(CCC)CCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Methoxy-1-naphthyl)-N'-[(E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15041276.png)
![N'-[(1E)-1-(3-methoxyphenyl)ethylidene]pyridine-2-carbohydrazide](/img/structure/B15041283.png)

![ethyl 4-[({(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate](/img/structure/B15041295.png)
![Methyl ({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetate](/img/structure/B15041311.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B15041314.png)
![ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15041315.png)

![4-[(2,6-dibromo-4-{(E)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B15041332.png)
![(5Z)-5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15041335.png)

![(5E)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B15041357.png)
![Propyl {[3-cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B15041358.png)

